molecular formula C11H9ClN2S B609363 MTEP hydrochloride CAS No. 1186195-60-7

MTEP hydrochloride

Cat. No. B609363
CAS RN: 1186195-60-7
M. Wt: 236.72
InChI Key: YCIOJDKGCWAHLR-UHFFFAOYSA-N
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Description

MTEP hydrochloride is a potent, selective, and non-competitive mGlu5 antagonist . It is brain penetrant and shows antidepressant and anxiolytic-like effects . It is soluble in water .


Synthesis Analysis

An improved medium-scale synthesis of MTEP, a selective and potent metabotropic glutamate subtype 5 (mGlu5) antagonist, has allowed thorough characterization of the crystal structures of the free base and the previously unreported hydrochloride (MTEP.HCl) .


Molecular Structure Analysis

This compound has a molecular formula of C11H9ClN2S . The molecular weight is 236.72 g/mol . The InChI is 1S/C11H8N2S.ClH/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10;/h2-3,6-8H,1H3;1H . The canonical SMILES is CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl .

Scientific Research Applications

1. Neuropharmacological Studies

MTEP hydrochloride has been used in various neuropharmacological studies. For instance, it has been studied for its effects on amphetamine-induced hyperactivity and conditioned hyperactivity in rats. This research has provided insights into the role of mGluR5 in psychostimulant reward pathways and plasticity, highlighting the potential therapeutic applications of MTEP in drug addiction and other neurological conditions (Gill, Arnold, & Cain, 2012).

2. Crystallographic Characterization

This compound has been the subject of physical and crystallographic characterization studies. These studies have helped in understanding its molecular structure and properties, such as its crystal packing and acid dissociation constants. This research is crucial for the development of new drugs based on MTEP (McIldowie et al., 2010).

3. Neuroprotective Activity

Research on this compound has demonstrated its neuroprotective activity against excitotoxicity. This suggests potential applications in the treatment of neurological disorders where excitotoxicity is a factor, such as stroke or neurodegenerative diseases (Lea, Movsesyan, & Faden, 2005).

4. Genetic Expression Impact

Studies have also explored how this compound affects gene expression in the frontal cortex. This is particularly relevant for understanding its potential role in treating disorders like depression, anxiety, and addiction (Gass & Olive, 2008).

5. Antiparkinsonian-Like Effects

This compound has been found to produce antiparkinsonian-like effects in rat models. This indicates its potential utility in developing treatments for Parkinson's disease and related motor disorders (Ossowska et al., 2005).

6. Antidepressant-Like Actions

Research has also shown that this compound exhibits antidepressant-like actions in animal models. This suggests its potential use in developing new antidepressant drugs (Pałucha-Poniewiera et al., 2013).

7. Medication Development for Cocaine Abuse

MTEP has been studied for its role in the treatment of cocaine addiction. This research is significant for developing medications that could help in managing and treating drug abuse (Iso et al., 2006).

8. Interaction with CYP Isoforms

Investigations into how this compound interacts with various human hepatic CYP isoforms are crucial for understanding potential drug-drug interactions and the safety profile of this compound (Green, Jiang, & King, 2004).

9. Neuroprotection in Cellular Models

MTEP has demonstrated neuroprotective effects in cellular models, further supporting its potential therapeutic application in neurodegenerative diseases and neurological disorders (Domin, Kajta, & Śmiałowska, 2006).

Mechanism of Action

Target of Action

MTEP hydrochloride is a potent, non-competitive, and highly selective antagonist of the metabotropic glutamate receptor 5 (mGluR5) . Metabotropic glutamate receptors are expressed predominantly on neurons and glial cells and are involved in the modulation of a wide range of signal transduction cascades .

Mode of Action

This compound acts as a negative allosteric modulator at mGluR5 . This means it binds to a site on the mGluR5 receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity .

Biochemical Pathways

It is known that metabotropic glutamate receptors, including mglur5, play a crucial role in the modulation of various signal transduction cascades . Therefore, the antagonistic action of this compound on mGluR5 can potentially influence a wide range of biochemical processes.

Pharmacokinetics

It is known that the compound is orally active and can penetrate the blood-brain barrier , which suggests good absorption and distribution profiles

Result of Action

This compound has been shown to have neuroprotective effects. For instance, in a study using the rat lithium-pilocarpine model of epilepsy, this compound treatment completely prevented neuronal loss and partially attenuated astrogliosis in the hippocampus . This compound also shows antidepressant and anxiolytic-like effects .

Action Environment

It is known that various environmental factors can influence the metabolism of drugs in general . These factors include exposure to certain chemicals, diet, and lifestyle habits such as smoking

Safety and Hazards

The safety data sheet for MTEP hydrochloride was found , but the specific safety and hazard information is not provided in the search results.

Biochemical Analysis

Biochemical Properties

MTEP hydrochloride interacts with the mGluR5 receptor, a subtype of the metabotropic glutamate receptors, which are G protein-coupled receptors involved in the modulation of a wide range of signal transduction cascades . This compound acts as a non-competitive antagonist, meaning it binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site, inhibiting the receptor’s activity .

Cellular Effects

This compound influences cell function by modulating the activity of the mGluR5 receptor. This receptor is involved in various cellular processes, including cell signaling pathways and gene expression . By acting as an antagonist, this compound can reduce the activity of the mGluR5 receptor, thereby influencing these cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the mGluR5 receptor, inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and other downstream effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, this compound has been shown to inhibit catalepsy induced by Haloperidol in male Wistar rats at dosages of 1, 3, and 5 mg/kg . It has also been shown to significantly decrease the immobility time of mice in the tail suspension test at dosages of 0.3, 1, and 3 mg/kg .

Metabolic Pathways

This compound is involved in the glutamate signaling pathway through its interaction with the mGluR5 receptor

Subcellular Localization

Given its role as an antagonist of the mGluR5 receptor, it is likely to be localized at the cell membrane where this receptor is typically found .

properties

IUPAC Name

2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S.ClH/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10;/h2-3,6-8H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIOJDKGCWAHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662767
Record name 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186195-60-7
Record name 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MTEP hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW4B4S8XAB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: The study investigates glutamate signaling in brain microvascular endothelial cells. How does MTEP hydrochloride help elucidate the role of specific glutamate receptors in this context?

A1: this compound is a highly selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) []. By using this compound, researchers can effectively block the activity of mGluR5 in the endothelial cells. This allows them to isolate and study the specific contributions of mGluR5 to glutamate-induced intracellular calcium (Ca2+) signaling and nitric oxide (NO) release, as opposed to the effects mediated by other glutamate receptor subtypes like mGluR1. Observing the effects of this compound treatment on these signaling pathways helps researchers understand the specific roles of mGluR5 in regulating vascular tone and blood-brain barrier function.

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